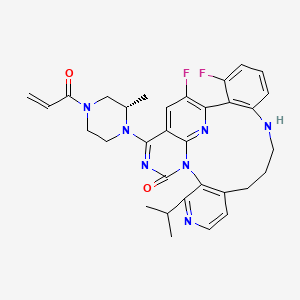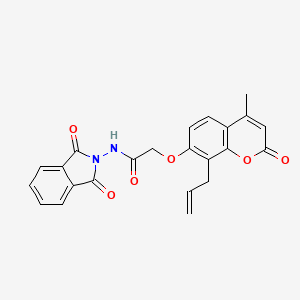
Anticancer agent 133
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 133 involves the preparation of rhodium (III)-picolinamide complexes. The reaction typically involves the coordination of rhodium (III) with picolinamide ligands under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, at reflux temperature to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 133 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially different biological activities .
Applications De Recherche Scientifique
Anticancer agent 133 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coordination chemistry and ligand interactions.
Biology: Investigated for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer due to its cytotoxic and antimetastatic properties.
Industry: Utilized in the development of new anticancer drugs and formulations
Mécanisme D'action
Anticancer agent 133 exerts its effects through multiple mechanisms:
Induction of Apoptosis: The compound induces programmed cell death by activating caspases and other apoptotic pathways.
Autophagy: It promotes autophagy, a process where cells degrade and recycle their components.
Inhibition of Metastasis: The compound inhibits cell metastasis by suppressing epidermal growth factor receptor expression mediated by focal adhesion kinase-regulated integrin β1
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A platinum-based anticancer drug with similar cytotoxic properties but different mechanisms of action.
Carboplatin: Another platinum-based drug with a similar structure to cisplatin but with reduced side effects.
Oxaliplatin: A third-generation platinum drug with improved efficacy against certain types of cancer
Uniqueness
Anticancer agent 133 is unique due to its rhodium (III)-picolinamide complex structure, which provides distinct chemical and biological properties compared to platinum-based drugs. Its ability to induce both apoptosis and autophagy, along with its antimetastatic effects, makes it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C24H19Cl3N5ORh |
|---|---|
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
acetonitrile;[3-chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyridine-2-carbonyl]-phenylazanide;dichlororhodium(1+) |
InChI |
InChI=1S/C22H17ClN4O.C2H3N.2ClH.Rh/c1-15-14-19(16-8-4-2-5-9-16)27(26-15)20-13-12-18(23)21(25-20)22(28)24-17-10-6-3-7-11-17;1-2-3;;;/h2-14H,1H3,(H,24,28);1H3;2*1H;/q;;;;+3/p-3 |
Clé InChI |
QYLZDQTYVGUGAZ-UHFFFAOYSA-K |
SMILES canonique |
CC#N.CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC(=C(C=C3)Cl)C(=O)[N-]C4=CC=CC=C4.Cl[Rh+]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)







![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)


